Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Overview
Description
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate (EMBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol and methanol, and is used as a reagent in organic synthesis. EMBC is primarily used in the synthesis of organic molecules, such as pharmaceuticals, and in the study of biochemical and physiological effects.
Scientific Research Applications
Crystal and Molecular Structure Studies
The study of the crystal and molecular structures of ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate derivatives has been a focus in scientific research. These derivatives, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been analyzed using single crystal X-ray diffraction data. This analysis helps in understanding the physical and chemical properties of these compounds, which are crucial for their applications in various biological activities and conjugated addition reactions of carbanions in the presence of basic catalysts (Kaur et al., 2012).
Synthesis of Derivatives
The synthesis of various derivatives of ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate plays a significant role in exploring its potential applications. For instance, the reaction of ethoxymethylenemalononitrile with ethyl 4-phenylacetoacetate leads to the production of ethyl 1,1′-biphenyl-6-amino-5-cyano-2-hydroxy-3-carboxylate. These derivatives open up avenues for further chemical modifications and applications in different fields of chemistry and pharmacology (Schmidt & Kores, 1988).
Antimicrobial and Antioxidant Activities
The derivatives of ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate have been investigated for their antimicrobial and antioxidant activities. Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown significant antibacterial and antifungal properties, as well as notable antioxidant potential. These findings suggest the potential use of these compounds in pharmaceutical and biomedical applications (Raghavendra et al., 2016).
Structural Analyses and Thermal Rearrangement Studies
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate derivatives have also been synthesized for structural analyses and to study their thermal rearrangement. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate led to the study of its thermal rearrangement, providing insights into the compound's stability and reactivity under different conditions. Such studies are crucial for understanding the compound's behavior in various industrial and pharmaceutical applications (Bradbury et al., 1982).
properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)14-6-4-12(5-7-14)13-8-10-15(18-2)11-9-13/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDQZCUDVWAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377416 | |
Record name | Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
732-80-9 | |
Record name | Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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